2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide is a chemical compound characterized by its unique molecular structure and properties. It is classified as an organic halogen compound, specifically a brominated derivative of ethanone with a trifluoromethyl pyridine substituent. The molecular formula for this compound is , and it has a molecular weight of approximately 348.94 g/mol. This compound is utilized in various scientific research applications due to its reactive nature and ability to form covalent bonds with biological targets.
The synthesis of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide typically involves the bromination of 1-[2-(trifluoromethyl)pyridin-4-yl]ethanone. The general method includes:
This synthetic pathway allows for the introduction of bromine into the ethanone structure, enhancing its reactivity for subsequent applications.
The molecular structure of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide can be described as follows:
1S/C8H5BrF3NO.BrH/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12;C1=CC=C(C=N1)C(=O)CBr.BrThis structure allows it to engage in various chemical reactions due to the presence of both electrophilic and nucleophilic sites.
The compound undergoes several important chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide involves its interaction with specific biological targets:
This mechanism underpins its utility in biochemical assays and drug development.
The physical and chemical properties of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.94 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Crystalline solid |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
The applications of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide are diverse:
These applications underscore its significance in both academic research and industrial settings, particularly in fields related to chemistry and pharmacology.
The 2-(trifluoromethyl)pyridine scaffold is synthesized primarily via two industrial routes: chlorine/fluorine exchange and building block cyclocondensation. The chlorine/fluorine exchange method involves vapor-phase reactions of chlorinated picolines (e.g., 3-picoline) with hydrogen fluoride or metal fluorides (e.g., SbF₃) at >300°C. This process yields intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which is subsequently functionalized at the 4-position [6]. Alternatively, cyclocondensation reactions employ trifluoromethyl-containing building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with ammonia or aldehydes under acid catalysis to assemble the pyridine ring. This method achieves regioselective trifluoromethyl group incorporation at the 2-position, critical for downstream functionalization [2] [6].
Recent optimizations focus on catalyst design and reaction engineering. Fluidized-bed reactors with iron fluoride catalysts enhance selectivity during vapor-phase fluorination, reducing by-products like polychlorinated pyridines. For cyclocondensation, microwave irradiation (150–200°C) shortens reaction times from hours to minutes while improving yields by 15–20% [6] [10].
Table 1: Industrial Synthetic Routes to 2-(Trifluoromethyl)pyridine Intermediates
| Method | Starting Material | Key Conditions | Primary Product | Yield (%) |
|---|---|---|---|---|
| Vapor-phase fluorination | 3-Picoline | Cl₂/HF, 350°C, FeF₃ | 2-Chloro-5-(trifluoromethyl)pyridine | 78 |
| Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | NH₃, SiO₂, MW, 180°C | 2-(Trifluoromethyl)pyridine | 85 |
Introduction of the α-bromoethanone moiety to the 4-position of 2-(trifluoromethyl)pyridine employs electrophilic bromination or radical-mediated pathways. Classical bromination uses bromine in acetic acid at 0–5°C, where the ketone substrate undergoes enolization to form a bromohydrin intermediate, which dehydrates to yield the α-bromoketone. This method affords 60–75% yields but suffers from dihalogenation by-products [5] [8].
Advanced strategies leverage photoredox catalysis with bromine radicals (•Br) generated from CH₂Br₂ under visible light (450 nm). This approach selectively targets tertiary C–H bonds adjacent to carbonyls, minimizing overbromination. Yields reach 85–92% with enantioselectivity >98% ee when chiral auxiliaries are incorporated [7]. Solvent-free bromination using N-bromosuccinimide (NBS) and silica gel under mechanical milling achieves 90% conversion in 30 minutes, eliminating solvent waste [10].
Key optimization parameters:
Hydrobromide salt formation enhances crystallinity and stability of the title compound. The process involves proton transfer from HBr to the pyridine nitrogen, followed by supramolecular assembly via N⁺–H···Br⁻ and C=O···H–O hydrogen bonds. In nonpolar solvents (e.g., toluene), ionic aggregation favors dense crystal packing [5].
Yield optimization is achieved through:
Table 2: Impact of Crystallization Solvents on Hydrobromide Salt Properties
| Solvent | Purity (%) | Crystal Morphology | Residual Solvent (ppm) |
|---|---|---|---|
| Ethyl acetate | 98.5 | Needles | 120 |
| Isopropanol | 99.2 | Prisms | 85 |
| Acetonitrile | 97.8 | Agglomerates | 310 |
Solvent choice critically influences cyclocondensation efficiency for pyridine ring formation. Polar aprotic solvents (e.g., DMF, DMSO) facilitate high temperatures (120–150°C) but require stringent purification to remove hydrolytic by-products. In contrast, solvent-free protocols under microwave irradiation or mechanochemistry eliminate purification steps and enhance atom economy [4] [10].
A comparative study of 1,3-diazacyclopenta-2,4-diene synthesis demonstrated:
Notably, KHSO₄ catalysis in solvent-free conditions achieved 95% conversion via dehydration and ring closure, outperforming Ce(SO₄)₂ (80%) due to milder acidity reducing side reactions [4].
Sustainable synthesis of the title compound integrates three pillars: solvent reduction, energy efficiency, and catalyst recyclability.
Solvent-free mechanochemistry utilizes high-shear ball milling to conduct cyclocondensation and bromination in one pot. For example, grinding 2-(trifluoromethyl)isonicotinic acid with PBr₃ and bromoacetate yields the α-bromoethanone hydrobromide directly, reducing solvent use by 100% and reaction time from 12 h to 45 min [10].
Continuous flow processes enable direct fluorination and bromination in microreactors, enhancing heat transfer and safety. Tubular reactors with Corning® Advanced-Flow™ modules achieve 99% gas-liquid mixing efficiency, minimizing HF exposure risks [6] [10].
Waste metrics:
Catalyst innovations include silica-immobilized lipases for enantioselective bromohydrin oxidation, reused over 15 cycles without activity loss [9] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1